molecular formula HNa4O+3 B13777325 Tetrasodium oxide CAS No. 89091-90-7

Tetrasodium oxide

Cat. No.: B13777325
CAS No.: 89091-90-7
M. Wt: 108.966 g/mol
InChI Key: XSIXARXPTLGAOD-UHFFFAOYSA-M
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Description

Tetrasodium oxide, with the molecular formula Na4O and a CAS Registry Number of 89091-90-7, is an inorganic compound of significant interest in specialized chemical research . It has a molecular weight of 107.9585 g/mol . As a supplier for the research community, we provide high-purity this compound to support innovative investigations and development processes. Researchers utilize this compound in exploratory synthetic chemistry and materials science applications. Its role in these areas is fundamental to advancing the development of novel materials and chemical processes. This product is intended for use by qualified laboratory and research professionals. It is strictly For Research Use Only. Not for diagnostic or therapeutic use, and not for human use. Please consult the safety data sheet (SDS) prior to handling.

Properties

CAS No.

89091-90-7

Molecular Formula

HNa4O+3

Molecular Weight

108.966 g/mol

IUPAC Name

tetrasodium;hydroxide

InChI

InChI=1S/4Na.H2O/h;;;;1H2/q4*+1;/p-1

InChI Key

XSIXARXPTLGAOD-UHFFFAOYSA-M

Canonical SMILES

[OH-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Theoretical Frameworks for the Prediction and Characterization of Novel Stoichiometries

First-Principles Calculation Methodologies for Solid-State Systems

First-principles, or ab initio, calculations are fundamental to modern materials science, providing a means to investigate the electronic structure and properties of materials without empirical data. These methods are grounded in quantum mechanics and are essential for predicting the existence and stability of new compounds.

Density Functional Theory (DFT) is a widely used first-principles method for investigating the electronic structure of many-body systems. berkeley.edu It is instrumental in determining the total energy of a given crystal structure, which is crucial for assessing its stability. In the study of sodium oxides, DFT calculations within the generalized gradient approximation (GGA) have been employed to evaluate the ground state energies of various Na-O compounds. umd.edu Specifically, the Perdew–Burke–Erzerhof (PBE) exchange-correlation functional is a common choice for handling electron-electron interactions in these systems. acs.org The Vienna Ab-initio Simulation Package (VASP) is a frequently utilized software for performing these calculations, allowing for the optimization of lattice constants and atomic coordinates to find the lowest energy (and thus most stable) configuration of a crystal structure. acs.org

To make DFT calculations computationally tractable, the interactions between the core electrons and the nucleus are often simplified using pseudopotentials. This approach treats the core electrons and the nucleus as a single effective core, with the pseudopotential describing the interaction of the valence electrons with this core. For the Na-O system, specific pseudopotentials have been selected to accurately model their interactions. For instance, an Na_pv (2p⁶ 3s¹) pseudopotential, which treats the 2p and 3s states as valence states, has been used for sodium, while an O (2s² 2p⁴) pseudopotential has been used for oxygen. umd.edu The projector-augmented wave (PAW) method is another sophisticated technique employed to describe the interactions between electrons and ions in these calculations. acs.org The choice of the basis set, which is a set of functions used to build the molecular orbitals, is also critical. A plane-wave basis set with a specific energy cutoff, such as 520 eV, is often used to ensure the convergence of the calculated energies and forces. umd.eduacs.org

Table 1: Summary of DFT Computational Parameters for Na-O Systems

ParameterSpecificationReference
DFT FunctionalGeneralized Gradient Approximation (GGA-PBE) acs.org
Pseudopotential MethodProjector-Augmented Wave (PAW) acs.org
Sodium (Na) PseudopotentialNa_pv (2p⁶ 3s¹) umd.edu
Oxygen (O) PseudopotentialO (2s² 2p⁴) umd.edu
Plane-Wave Energy Cutoff520 eV umd.eduacs.org
Software PackageVienna Ab-initio Simulation Package (VASP) acs.org

Crystal Structure Prediction Algorithms

Identifying stable crystal structures for novel stoichiometries requires searching through a vast and complex energy landscape. Crystal structure prediction algorithms automate this search, making the discovery of new materials like Na4O feasible.

Evolutionary algorithms are a class of optimization methods inspired by biological evolution. In materials science, they are used to predict crystal structures by creating an initial population of random structures and then "evolving" them through operations like mutation and crossover to find configurations with the lowest enthalpy. asme.orgresearchgate.net For the Na-O system, the Crystal Structure Analysis by Particle Swarm Optimization (CALYPSO) method has been utilized. semanticscholar.org This established technique has successfully predicted high-pressure structures in numerous systems by intelligently exploring the potential energy surface to locate stable and metastable phases. semanticscholar.org

The theoretical prediction of Na4O was the result of a systematic and automated search for stable crystal structures across various Na-O stoichiometries at extreme pressures. semanticscholar.org Such computational searches are performed over a wide pressure range, for instance, from 50 to 300 GPa, to identify compounds that are only thermodynamically stable under such conditions. semanticscholar.org This methodology led to the prediction of four previously unknown, stable Na-rich and O-rich compounds, including Na3O and Na4O. semanticscholar.orgresearchgate.net

Thermodynamic Stability Analysis in High-Pressure Regimes

Once potential crystal structures are identified, their thermodynamic stability must be rigorously evaluated. This involves calculating the formation enthalpy of a compound relative to its constituent elements at a given pressure. A compound is considered thermodynamically stable if its formation enthalpy is lower than that of any other competing phase or combination of phases.

For the Na-O system, pressure-composition phase diagrams were calculated to map out the stable compounds at different pressures. semanticscholar.org This analysis revealed that the Na4O stoichiometry becomes thermodynamically stable at pressures above 205 GPa, crystallizing in a Cmca space group structure. semanticscholar.org In addition to thermodynamic stability, dynamic stability is also assessed by performing phonon calculations. The absence of any imaginary phonon modes throughout the Brillouin zone confirms that a structure is dynamically stable and does not have a tendency to spontaneously distort. semanticscholar.org The predicted high-pressure phase of Na4O was found to be dynamically stable. semanticscholar.org

Table 2: Predicted High-Pressure Properties of Tetrasodium (B8768297) Oxide

CompoundPressure of StabilityCrystal Structure (Space Group)Reference
Na4O> 205 GPaCmca semanticscholar.org

Construction and Interpretation of Convex Hull Diagrams

While the enthalpy of formation provides a crucial measure of a compound's stability relative to its elements, it does not guarantee stability against decomposition into other, more stable compounds. To address this, scientists construct and analyze convex hull diagrams. A convex hull diagram is a graphical representation of the thermodynamic stability of all possible compounds in a given chemical system at a specific pressure.

In the context of the Na-O system, the convex hull is plotted with the formation enthalpy per atom on the y-axis and the composition (the molar fraction of oxygen) on the x-axis. The diagram includes all known and predicted sodium oxide stoichiometries. The "convex hull" itself is a line connecting the most stable compounds. Any compound that lies on this line is considered thermodynamically stable, as it has a lower formation enthalpy than any linear combination of its neighboring compounds. Conversely, any compound that lies above the convex hull is considered metastable or unstable, as it would be energetically favorable for it to decompose into the compounds that form the hull.

The theoretical prediction of Na4O's stability was confirmed through the construction of such a convex hull diagram for the Na-O system at high pressures. mdpi.com At pressures above 205 GPa, Na4O was found to lie on the convex hull, indicating that it is not only stable with respect to its elemental constituents but also against decomposition into other known or predicted sodium oxides. mdpi.com The diagram provides a comprehensive map of the stable phases in the Na-O system under extreme conditions, guiding experimental efforts toward the synthesis of these novel materials.

Table 2: Stable Compounds in the Na-O System at High Pressure as Determined by Convex Hull Analysis

Compound Stability Condition
Na2O Stable at lower pressures
Na2O2 Stable at lower pressures
NaO2 Stable at lower pressures
Na3O Predicted to be stable above 217 GPa mdpi.com

| Na4O | Predicted to be stable above 205 GPa mdpi.com |

The theoretical frameworks of enthalpy of formation calculations and convex hull diagrams are powerful tools in the quest for new materials. The prediction of tetrasodium oxide as a high-pressure phase demonstrates the capability of these computational methods to expand our understanding of chemistry under extreme conditions and to identify novel compounds with potentially unique properties.

High Pressure Stabilization of Tetrasodium Oxide Na₄o

Pressure-Induced Phase Transitions in Sodium-Oxygen Systems

Under high pressure, the phase diagram of the sodium-oxygen system becomes significantly more complex than at ambient pressure. Systematic structure exploration and first-principles calculations have revealed that applying pressure can stabilize a variety of new stoichiometries and crystal structures. mdpi.comresearcher.life At pressures ranging from 50 to 300 GPa, studies predict the thermodynamic stability of several previously unknown compounds. mdpi.com

These include not only the sodium-rich phases Na₃O and Na₄O but also several oxygen-rich compounds such as NaO₅ and NaO₄. mdpi.comresearcher.life Furthermore, new high-pressure phases of compounds with known stoichiometries, like NaO₂ and NaO₃, have also been predicted. mdpi.com This demonstrates that pressure is a critical variable that can dramatically alter chemical bonding and structural arrangements in the Na-O system, leading to the formation of a diverse array of materials with unique properties. mdpi.com

Predicted Conditions for Thermodynamic Stability of Na₄O (e.g., P > 200 GPa)

First-principles calculations have been employed to construct high-pressure convex hull diagrams for the Na-O system to determine the stability of various stoichiometries. mdpi.com These theoretical investigations predict that the sodium-rich compound tetrasodium (B8768297) oxide (Na₄O) becomes thermodynamically stable at extreme pressures. Specifically, Na₄O is predicted to stabilize at pressures exceeding 200 GPa. mdpi.com

The predicted stable phase for Na₄O is a Cmca crystal structure, which becomes stable at approximately 205 GPa. mdpi.com This phase is characterized as a one-dimensional metallic electride. mdpi.com

Predicted High-Pressure Properties of Tetrasodium Oxide
PropertyPredicted Value/TypeSource
StoichiometryNa₄O mdpi.com
Stabilization Pressure~205 GPa mdpi.com
Crystal StructureCmca mdpi.com
Electronic CharacterOne-dimensional metallic electride mdpi.com

Mechanisms of Pressure-Stabilization in Electron-Rich Compounds

The stabilization of electron-rich compounds like Na₄O under extreme pressure is a fascinating phenomenon rooted in fundamental physics. iphy.ac.cn High pressure fundamentally alters the energy levels of atomic orbitals and favors the formation of denser structures to minimize the PΔV term in the Gibbs free energy. acs.orgnih.gov In sodium-rich oxides and similar compounds, this leads to the formation of electrides. mdpi.com

An electride is an ionic compound in which an electron serves as the anion. nih.gov In the case of Na-rich compounds stabilized at pressures above 200 GPa, such as Na₄O, there is strong localization of electrons in the interstitial spaces of the crystal lattice. mdpi.com These localized electrons behave as anions, referred to as interstitial anionic electrons (IAEs). nih.gov

The mechanism for this pressure-stabilization can be understood as follows:

Volume Reduction : Applying high pressure forces atoms into closer proximity. In systems with excess valence electrons from electropositive elements like sodium, packing these electrons into interstitial sites can lead to a more efficient volume reduction than forcing them into high-energy atomic orbitals. nih.gov

Electron Localization : The pressure-induced reconfiguration of the crystal structure creates voids or channels where valence electrons become trapped or localized. nih.gov The Cmca phase of Na₄O is predicted to be a one-dimensional electride, indicating that these interstitial electrons are localized along specific channels within the crystal structure. mdpi.com

This phenomenon is not unique to the Na-O system; similar pressure-induced electride formation has been predicted in other alkali metal-rich systems, such as Na-rich nitrides and Li-rich aurides. iphy.ac.cnnih.gov

Electronic Structure and Bonding Analysis of Predicted Na₄o Phases

Electronic Density of States (DOS) Investigations

The electronic properties of the predicted Cmca Na₄O phase have been explored through Density of States (DOS) calculations. semanticscholar.org These calculations are crucial for understanding the metallic nature of the compound. The analysis reveals that at high pressure (e.g., 300 GPa), the electronic states cross the Fermi level, which is a definitive indicator of metallic character. semanticscholar.orgresearchgate.net

Projected Density of States (PDOS) calculations provide a deeper insight into the contributions of individual atomic orbitals to the total electronic structure. semanticscholar.org For the Cmca Na₄O phase at 300 GPa, the PDOS analysis shows that while electrons from sodium atoms are first captured by oxygen to form a stable eight-electron closed-shell configuration, further electrons from the excess sodium are trapped in interstitial spaces. semanticscholar.org The states near the Fermi energy, which are responsible for conductivity, are primarily derived from these interstitial anionic electrons, rather than significant orbital overlap between sodium and oxygen atoms in that region. semanticscholar.orgresearchgate.net

Electron Localization Function (ELF) Studies of Interstitial Electron Regions

The Electron Localization Function (ELF) is a powerful tool used to visualize and characterize chemical bonding and electron localization. semanticscholar.org For the Cmca Na₄O phase, ELF analysis at 300 GPa with an isosurface value of 0.7 clearly demonstrates the presence of electrons localized in the interstitial regions of the crystal lattice. semanticscholar.orgresearchgate.net These localized pockets of electrons are not associated with any specific atom, a hallmark feature of electride materials. semanticscholar.org The analysis shows these interstitial electrons are delocalized along a channel, which directly influences the compound's electronic properties. semanticscholar.org

Characterization of Na₄O as a Metallic Electride

Based on electronic structure and ELF analyses, the high-pressure Cmca phase of Na₄O is characterized as a metallic electride. semanticscholar.orgresearchgate.netresearcher.liferesearchgate.net Electrides are ionic compounds where electrons themselves act as anions, occupying specific sites within the crystal structure. semanticscholar.org In Na-rich systems like Na₄O, the excess valence electrons from sodium atoms populate these interstitial anionic sites, leading to the formation of an electride. semanticscholar.org

The metallic nature of Cmca Na₄O is described as one-dimensional (1D). semanticscholar.orgresearchgate.net This anisotropy in conductivity is a direct consequence of its electronic structure. The ELF analysis shows that the interstitial anionic electrons are not confined to zero-dimensional (0D) pockets but are delocalized along specific channels within the crystal structure. semanticscholar.org This arrangement allows for the movement of electrons primarily along these channels, resulting in 1D metallic behavior. semanticscholar.org

The classification of electrides depends on the dimensionality of the space occupied by the interstitial electrons. semanticscholar.org These can be zero-dimensional (0D), one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D). semanticscholar.org In the case of Cmca Na₄O, the localization of excess electrons from sodium into one-dimensional channels is the defining feature that classifies it as a 1D electride. semanticscholar.orgresearchgate.net This strong interstitial electron localization, confirmed by ELF maps, distinguishes it from insulators or semiconductors where electrons might be tightly bound in 0D interstitial sites. semanticscholar.org

Data Tables

Table 1: Predicted Properties of the High-Pressure Cmca Na₄O Phase

PropertyDescriptionSource(s)
Crystal Structure Cmca semanticscholar.org
Stability Pressure ≥ 205 GPa semanticscholar.org
Electronic Character Metallic semanticscholar.orgresearchgate.net
Electride Type One-Dimensional (1D) Electride semanticscholar.orgresearchgate.netresearchgate.net
Key Feature Anionic electrons are delocalized in a 1D channel. semanticscholar.org

Crystallographic and Structural Investigations of Theoretically Predicted Na₄o

Identification of Stable Crystal Symmetries (e.g., Cmca Space Group)

Computational predictions indicate that the Na₄O stoichiometry becomes thermodynamically stable at pressures exceeding 205 GPa. mdpi.com Structural analyses have identified that at this pressure, Na₄O crystallizes with an orthorhombic lattice belonging to the Cmca space group. mdpi.com This high-pressure phase is characterized as a one-dimensional (1D) metallic electride, a class of materials where electrons are localized in interstitial sites within the crystal lattice, effectively behaving as anions. mdpi.com

Coordination Environments of Oxygen Atoms Within the Na₄O Lattice (e.g., 12-fold Coordination)

Within the high-pressure Cmca crystal structure of Na₄O, the coordination environment of the oxygen atoms is a key feature. In this arrangement, the coordination number for oxygen increases significantly compared to sodium oxides stable at ambient pressure. mdpi.com Each oxygen atom is surrounded by 12 sodium atoms, resulting in a 12-fold coordination. mdpi.com This high coordination number is a direct consequence of the extreme densification of the material under immense pressure. psu.edu

Analysis of Interatomic Distances and Unit Cell Parameters at High Pressure

The application of high pressure profoundly affects the interatomic distances and unit cell dimensions of materials, leading to more compact atomic arrangements. psu.edu For the theoretically predicted Na₄O, specific structural parameters have been calculated at pressures well above its stabilization point. At a pressure of 300 GPa, the distance between neighboring oxygen atoms in the Cmca lattice is 2.73 Å. mdpi.com All oxygen atoms in this phase exist as oxide ions (O²⁻) rather than forming quasi-molecular O₂ units. mdpi.com

Detailed unit cell parameters for the Cmca phase of Na₄O are determined through theoretical calculations and are essential for a complete structural description.

Interactive Table: Crystallographic Data for Na₄O at High Pressure

PropertyValuePressureSource
Stable Space GroupCmca≥ 205 GPa mdpi.com
Coordination of Oxygen12-fold (by Na)≥ 205 GPa mdpi.com
O-O Interatomic Distance2.73 Å300 GPa mdpi.com
Electronic Character1D Metallic Electride> 200 GPa mdpi.com

Prospective Experimental Strategies for High Pressure Synthesis of Na₄o

Feasibility Assessment of Diamond Anvil Cell (DAC) Techniques

The generation of static pressures in the megabar range (over 100 GPa) is primarily achieved using a diamond anvil cell (DAC). european-mrs.com This device compresses a microscopic sample between the tips of two brilliant-cut diamonds, which are used due to their immense hardness and transparency to a wide range of electromagnetic radiation. mdpi.com The synthesis of Na₄O is considered feasible using DAC technology, likely in combination with laser heating to overcome kinetic barriers to the chemical reaction. nih.govuni-bayreuth.de

A prospective experimental approach would involve:

Sample Loading : A precise mixture of high-purity sodium and an oxygen source, such as sodium peroxide (Na₂O₂) or sodium oxide (Na₂O), would be loaded into a sample chamber drilled in a metal gasket. To ensure hydrostatic or quasi-hydrostatic pressure conditions, a pressure-transmitting medium (e.g., a noble gas like neon or argon) would be loaded into the cell. uni-bayreuth.de

Compression : The DAC would be gradually compressed to the target pressure of over 200 GPa. The pressure inside the cell can be monitored in real-time using the ruby fluorescence method. mdpi.com

Laser Heating : Once at the target pressure, a high-power infrared laser would be focused onto the sample through the transparent diamond anvils. nih.gov This localized heating provides the necessary activation energy to induce the reaction between sodium and the oxygen source to form Na₄O. The successful synthesis of other novel high-pressure materials, such as sodium pyrocarbonate (Na₂[C₂O₅]), using a laser-heated DAC demonstrates the viability of this technique for complex sodium compounds. rsc.org

The use of a DAC allows for in-situ monitoring of the synthesis process through various analytical techniques, which is critical for identifying the formation of new phases. nih.gov

Spectroscopic Signatures for Potential Experimental Verification (Theoretical Predictions)

Given the difficulties with XRD, vibrational spectroscopy techniques like Raman and Infrared (IR) spectroscopy serve as vital, complementary methods for phase identification. mdpi.commt.com For a previously unsynthesized compound like Na₄O, theoretical predictions of its spectroscopic signatures are indispensable for interpreting experimental results. nhr4ces.denhr-verein.de

The process for predicting these signatures involves first-principles calculations based on Density Functional Theory (DFT). nhr4ces.de Using the theoretically predicted Cmca crystal structure of Na₄O as a starting point, the vibrational modes of the lattice can be calculated. mdpi.comnrel.gov From these calculations, the specific frequencies that are active in Raman and IR spectroscopy can be determined based on the symmetry selection rules of the crystal. nrel.govscholaris.ca

The resulting predicted spectra act as a unique "fingerprint" for Na₄O. During a high-pressure experiment, the observation of Raman or IR peaks matching the theoretically predicted positions would provide strong evidence of the compound's formation. researchgate.net

Below is a table outlining the type of data that would be generated from theoretical calculations to guide experimental verification.

Table 1: Hypothetical Theoretical Spectroscopic Data for Na₄O at 210 GPa (Note: This table is illustrative of theoretically derived data used to guide experimental identification. The specific frequencies and activities are based on computational methodologies described in scientific literature.) nrel.govresearchgate.net

Vibrational ModePredicted Frequency (cm⁻¹)Spectroscopic ActivityPredicted Intensity
Mode 1150 - 250RamanMedium
Mode 2280 - 350RamanStrong
Mode 3380 - 450IRStrong
Mode 4480 - 550RamanWeak
Mode 5600 - 680IRMedium
Mode 6700 - 780InactiveN/A

Advanced Computational Studies and Future Research Directions

Ab Initio Molecular Dynamics (AIMD) Simulations for Dynamic Stability

Ab initio molecular dynamics (AIMD) is a powerful method for simulating the time evolution of a system of atoms, where the forces are calculated directly from first-principles electronic structure calculations. This approach is crucial for assessing the dynamic stability of a predicted crystal structure at finite temperatures and pressures.

While the initial theoretical predictions confirmed the dynamic stability of the high-pressure Cmca phase of Na₄O through the absence of imaginary phonon modes in its phonon dispersion curves, detailed AIMD simulation studies have not yet been reported in the scientific literature. mdpi.com Such simulations would be a critical next step to:

Observe the structural behavior and atomic vibrations of Na₄O at the predicted stabilization pressures (above 205 GPa) and high temperatures.

Confirm that the Cmca structure does not spontaneously reconstruct or decompose over time, thus providing stronger evidence for its potential existence.

Investigate the melting behavior and thermal stability limits of the compound under extreme conditions.

Future AIMD studies would provide invaluable data on the real-world viability and dynamic properties of tetrasodium (B8768297) oxide.

Machine Learning Force Fields (MLFFs) in Accelerating Structural Predictions

Machine Learning Force Fields (MLFFs) represent a cutting-edge approach in computational chemistry that combines the accuracy of quantum mechanical calculations with the speed of classical force fields. rsc.orgrsc.org By training a machine learning model on a dataset of forces and energies from ab initio calculations, MLFFs can perform large-scale and long-time molecular dynamics simulations that would be computationally prohibitive with direct AIMD. aps.orgresearchgate.net

Currently, there are no published studies on the application of MLFFs to the tetrasodium oxide system. The development of an MLFF for the Na-O system under high pressure would be a significant research endeavor. Such a model could:

Drastically accelerate the exploration of the Na-O phase diagram, potentially uncovering other novel, stable, or metastable suboxide phases.

Enable the simulation of larger system sizes to study defects, interfaces, and other complex structural phenomena in Na₄O.

Facilitate the prediction of material properties that require extensive sampling, such as thermal conductivity and viscosity.

The creation of robust MLFFs is a promising future direction for the computational investigation of sodium suboxides and other materials under extreme conditions.

Exploration of Potential Reactivity Profiles Under Extreme Conditions

The chemical reactivity of materials can be dramatically altered by high pressure. icheme.org While initial studies have focused on the stability and electronic structure of Na₄O, its reactivity profile remains unexplored. mdpi.com Understanding how Na₄O might interact with other elements and compounds under the extreme pressures at which it is stable is a crucial area for future computational investigation.

Potential research questions include:

Reaction with Water or Hydrogen: How would Na₄O react with simple molecules like water or hydrogen if they were introduced into the high-pressure environment?

Oxidation/Reduction Behavior: Despite being a suboxide, could Na₄O participate in further redox reactions with other materials under pressure?

Formation of Ternary Compounds: Could Na₄O serve as a precursor for the synthesis of novel ternary sodium-based compounds under pressure?

Computational methods such as AIMD and metadynamics could be employed to simulate these reactive processes, providing fundamental insights into the high-pressure chemistry of this electride material.

Methodological Advancements for Investigating Complex Electron Systems in Solid-State Chemistry

The prediction that Na₄O is a one-dimensional metallic electride places it in a fascinating class of materials where electrons are not bound to atoms but are localized in interstitial spaces within the crystal lattice. mdpi.comsemanticscholar.org Investigating such complex electron systems requires sophisticated computational techniques.

The initial study on Na₄O utilized first-principles calculations based on Density Functional Theory (DFT), employing tools such as the Electron Localization Function (ELF) and Projected Density of States (PDOS) to characterize its electride nature. mdpi.comresearchgate.net

ELF analysis was used to visualize the regions of localized interstitial electrons, confirming the electride characteristics of Na₄O. semanticscholar.org The ELF map for the Cmca phase of Na₄O clearly showed anionic electrons delocalized in a channel, leading to its one-dimensional metallic character. semanticscholar.org

PDOS calculations revealed that the electronic states around the Fermi level were primarily contributed by sodium 3s and 3p orbitals and oxygen 2p orbitals, characteristic of a metallic system. mdpi.com

Future methodological advancements that could provide deeper insights include:

Higher-level electronic structure methods: Going beyond standard DFT with methods like GW approximation or Quantum Monte Carlo could provide a more accurate description of the electronic band structure and the behavior of the interstitial electrons.

Advanced visualization techniques: Developing new ways to analyze and visualize the complex, delocalized electron density in electrides can enhance the fundamental understanding of their bonding and properties.

The theoretical discovery of Na₄O highlights the power of modern computational methods in predicting new states of matter and provides a compelling subject for the application and development of advanced techniques for studying complex materials. mdpi.com

Data Tables

Table 1: Predicted Properties of this compound (Na₄O)

Property Value/Description Pressure (GPa) Computational Method Reference
Chemical Formula Na₄O > 205 First-principles calculation mdpi.com
Crystal Structure Orthorhombic 300 First-principles calculation mdpi.comsemanticscholar.org
Space Group Cmca 300 First-principles calculation mdpi.comsemanticscholar.org
Thermodynamic Stability Predicted to be stable > 205 First-principles calculation mdpi.comresearchgate.net
Dynamic Stability Dynamically stable (no imaginary phonons) > 205 First-principles calculation mdpi.com
Electronic Character One-dimensional metallic electride 300 First-principles calculation mdpi.comresearchgate.net
O-O Internuclear Distance 2.73 Å 300 First-principles calculation semanticscholar.org

| Oxygen Coordination | 12 Na atoms | 300 | First-principles calculation | semanticscholar.org |

Q & A

Basic Research: Optimal Synthesis and Purity Verification

Q: What are the optimal synthesis conditions for producing high-purity tetrasodium pyrophosphate, and how can purity be verified experimentally? A:

  • Synthesis: Pyrolysis of sodium phosphate salts (e.g., disodium hydrogen phosphate, Na₂HPO₄) at 500–600°C yields Na₄P₂O₇. Precise temperature control and inert atmospheres minimize side reactions .
  • Purity Verification: Use a combination of:
    • COA (Certificate of Analysis): Quantitative assessment via ion chromatography (IC) or inductively coupled plasma mass spectrometry (ICP-MS) for sodium and phosphate ratios .
    • X-ray Diffraction (XRD): Confirm crystalline structure matches reference data (JCPDS 00-012-0203) .

Basic Research: Structural and Chemical Characterization

Q: Which spectroscopic and chromatographic methods are recommended for characterizing tetrasodium pyrophosphate’s structural integrity and stability? A:

  • Raman Spectroscopy: Identify P-O-P bridging vibrations (~725 cm⁻¹) and symmetric PO₃ stretching (~1100 cm⁻¹) to confirm pyrophosphate bonding .
  • Thermogravimetric Analysis (TGA): Assess thermal stability; Na₄P₂O₇ typically degrades above 800°C, forming sodium trimetaphosphate (Na₃P₃O₉) .
  • Ion-Exchange Chromatography: Quantify trace impurities (e.g., orthophosphate or trimetaphosphate) to ensure >99% purity .

Advanced Research: Role in Material Synthesis

Q: How does tetrasodium pyrophosphate function as a dispersing agent in graphene oxide reduction, and what parameters influence its efficacy? A:

  • Mechanism: Acts as a surfactant, stabilizing graphene oxide sheets via electrostatic repulsion between negatively charged phosphate groups and carboxylate moieties on graphene .
  • Critical Parameters:
    • pH: Optimal dispersion occurs at pH 9–11, where deprotonated phosphate groups enhance charge density .
    • Concentration: 0.1–1.0 wt% in aqueous solutions balances dispersion and agglomeration .
    • Post-Treatment: Thermal annealing at 1000°C under argon removes residual phosphate, improving electrical conductivity (up to 3.5 cm² V⁻¹ s⁻¹) .

Advanced Research: Computational Modeling of Interactions

Q: What computational models predict the interaction mechanisms of tetrasodium pyrophosphate in ceramic glazes under varying thermal conditions? A:

  • Density Functional Theory (DFT): Simulate Na₄P₂O₇’s binding energy with metal oxides (e.g., ZnO, SnO₂) to predict glaze adhesion and thermal expansion coefficients .
  • Molecular Dynamics (MD): Model phase transitions during heating (e.g., glass formation at 600–800°C) by analyzing Na⁺ ion mobility and P-O network rigidity .
  • Validation: Cross-reference simulations with experimental XRD and SEM data to confirm structural predictions .

Data Contradiction Analysis: Catalytic Activity Discrepancies

Q: How should researchers address discrepancies in reported catalytic activity of tetrasodium pyrophosphate across studies? A:

  • Controlled Replication: Standardize reaction conditions (pH, temperature, substrate concentration) to isolate variables .
  • Surface Analysis: Use X-ray photoelectron spectroscopy (XPS) to detect surface contaminants (e.g., adsorbed CO₂ or moisture) that may alter catalytic sites .
  • Meta-Analysis: Apply statistical models (e.g., ANOVA) to compare datasets, accounting for batch-to-batch variability in Na₄P₂O₇ synthesis .

Advanced Application: Biochemical Chelation Studies

Q: In biochemical research, how is tetrasodium pyrophosphate utilized as a chelating agent, and what protocols ensure its stability in complex matrices? A:

  • Chelation Mechanism: Binds divalent cations (e.g., Ca²⁺, Mg²⁺) via P-O⁻ groups, inhibiting metalloenzyme activity .
  • Stability Protocols:
    • Buffered Solutions: Maintain pH 7–8 with Tris-HCl to prevent hydrolysis .
    • Competitive Ligands: Include EDTA (1–5 mM) to scavenge trace heavy metals without interfering with pyrophosphate’s primary targets .
  • Validation: Measure free ion concentrations using atomic absorption spectroscopy (AAS) post-chelation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.